molecular formula C10H9Cl4NO3S B4893266 N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide

Cat. No.: B4893266
M. Wt: 365.1 g/mol
InChI Key: XTGQHVHOCPXHOQ-UHFFFAOYSA-N
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Description

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H9Cl4NO3S. This compound is known for its unique structure, which includes a tetrachlorinated butanone moiety attached to a benzenesulfonamide group. It has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a tetrachlorinated butanone derivative. One common method includes the use of N-(1,1,1-trichloro-3-oxobutan-2-yl)benzenesulfonamide as an intermediate, which is then further chlorinated to achieve the tetrachloro derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure the selective formation of the tetrachloro derivative. The process typically requires the use of chlorinating agents and appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state sulfonamides, while reduction can produce less chlorinated butanone derivatives.

Scientific Research Applications

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide has been explored for various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The tetrachlorinated butanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1,1,1-trichloro-3-oxobutan-2-yl)benzenesulfonamide: This compound is similar in structure but has one less chlorine atom.

    N-(1,1,1,3-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide: Another similar compound with a different chlorination pattern.

Uniqueness

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide is unique due to its specific tetrachlorination pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO3S/c11-6-8(16)9(10(12,13)14)15-19(17,18)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGQHVHOCPXHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)CCl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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